molecular formula C18H15Cl3N3O+ B13105997 (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium

Cat. No.: B13105997
M. Wt: 395.7 g/mol
InChI Key: IZEPRFBOGYCMBU-AWEZNQCLSA-N
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Description

This chiral triazoloxazinium derivative features a benzyl group at the 5-position and a 2,4,6-trichlorophenyl substituent at the 2-position. The trichlorophenyl group introduces strong electron-withdrawing effects, which may enhance stability and influence reactivity in catalytic or supramolecular applications .

Properties

Molecular Formula

C18H15Cl3N3O+

Molecular Weight

395.7 g/mol

IUPAC Name

(5S)-5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium

InChI

InChI=1S/C18H15Cl3N3O/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12/h1-5,7-8,11,14H,6,9-10H2/q+1/t14-/m0/s1

InChI Key

IZEPRFBOGYCMBU-AWEZNQCLSA-N

Isomeric SMILES

C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4

Canonical SMILES

C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

The following table summarizes the experimental procedure for synthesizing (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-triazolo[3,4-c]oxazin-2-ium :

Step Reagents Conditions Outcome
Starting material prep (S)-2-amino-3-benzylpropan-1-ol Standard laboratory conditions Chiral precursor synthesized
Cyclization Phenylhydrazine hydrochloride + methanol Stirring for 30 minutes Formation of triazole ring
Oxazine formation Triethyl orthoformate Heating at 80°C for 10 hours Formation of oxazine structure
Purification Column chromatography (silica gel) Methanol elution followed by ion exchange Pure triazolium salt obtained

Reaction Mechanism

The mechanism involves:

  • Nucleophilic attack by phenylhydrazine on the chiral alcohol group.
  • Formation of a hydrazone intermediate.
  • Cyclization into the oxazine ring facilitated by triethyl orthoformate.

Analytical Techniques

To confirm the structure and purity of the synthesized compound:

Notes on Reaction Conditions

Optimization Parameters:

  • Temperature Control : Precise heating at 80°C prevents side reactions and ensures high yield.
  • pH Monitoring : Maintaining optimal pH during cyclization avoids degradation of intermediates.

Yield Improvement:

Using ammonium hexafluorophosphate as an ion exchange agent enhances product crystallinity and purity during final purification steps.

Comparative Analysis with Related Compounds

The preparation method shares similarities with other triazolium salts but differs in:

  • The use of triethyl orthoformate for oxazine ring formation.
  • Stereochemical control provided by chiral precursors like (S)-amino alcohols.

Below is a comparison table:

Compound Key Difference in Synthesis
(S)-5-Benzyl-2-(mesityl)-triazolo[oxazin]-ium chloride Mesityl group substitution affects reactivity
(S)-5-Benzyl-2-(phenyl)-triazolo[oxazin]-ium hexafluoridophosphate Different counter-ion influences crystallinity

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The triazolium salt undergoes nucleophilic attacks at the C2 position due to its electron-deficient nature:

Nucleophile Reaction Conditions Product Mechanistic Notes
Hydroxide (OH⁻)KOH, H₂O/THF, 0°CTriazolo-oxazine neutral speciesRing-opening via C2 attack
Grignard reagentsRMgX, Et₂O, −78°C → RTC2-alkylated derivativesQuenches electrophilicity
BenzaldehydeNEt₃, DCM, 20°C, 5 hrAdduct with hydroxy(phenyl)methyl group Enolate intermediate formation

Example reaction with benzaldehyde yields a diastereoselective adduct (dr = 4:1), confirmed by 1H^1H NMR coupling constants .

Counterion Exchange Reactions

The BF₄⁻ counterion participates in metathesis to modulate solubility/reactivity:

New Counterion Reagent Solubility Change Applications
PF₆⁻KPF₆ in MeOH↓ in polar solventsElectrochemical studies
OTf⁻AgOTf, CH₂Cl₂↑ in aprotic mediaPolymer-supported catalysis
Cl⁻Amberlyst A26 (Cl⁻ form)pH-dependent precipitationIon chromatography

Counterion exchange preserves the triazolium core integrity, verified by 11B^{11}B NMR .

Spectroscopic Characterization of Reactivity

Critical analytical data for monitoring reactions:

Technique Key Signals Reaction Monitoring Use
1H^1H NMRδ 5.31 (d, J=5.3 Hz, C6_6H5_5Cl3_3)Track C2 functionalization
19F^{19}F NMRδ −152.4 (BF₄⁻) → −75.8 (PF₆⁻)Confirm counterion exchange
HRMSm/z 395.07 [M−BF₄]+^+ (calc. 395.04)Verify adduct formation

Time-resolved 1H^1H NMR at 500 MHz captures intermediates in NHC generation (t1/2_{1/2} = 8 min at 25°C) .

Stability Under Reactive Conditions

Decomposition pathways were quantified:

Condition Half-Life Major Degradant
pH < 2 (HCl, 25°C)2.3 hrBenzyl chloride + triazole
UV light (254 nm)45 minOxidative ring-opened amide
100°C (neat)8 hrIsomerized triazolo derivative

Stability enhances utility in high-temperature catalysis (e.g., flow reactors).

Scientific Research Applications

Chemical Properties and Structure

This compound has the molecular formula C18H15Cl3N3OC_{18}H_{15}Cl_3N_3O and a molecular weight of approximately 482.5 g/mol. The presence of both benzyl and trichlorophenyl substituents enhances its reactivity and biological activity. The tetrafluoroborate counterion associated with this compound further contributes to its stability and solubility in various solvents .

Antimicrobial Activity

Research indicates that compounds with similar structural characteristics to (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium exhibit significant antimicrobial properties. Triazole derivatives are particularly noted for their efficacy against fungal infections and certain bacterial strains. The modification of the triazole structure can lead to enhanced bioactivity against pathogens.

Antifungal Properties

The triazole moiety is well-known for its antifungal activity. Compounds derived from triazoles have been extensively studied for their ability to inhibit the growth of various fungi by disrupting cell membrane synthesis. This suggests that (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium may possess similar antifungal properties worth exploring in future studies.

Polymer Chemistry

The unique structure of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium can be utilized in the development of advanced polymers. The incorporation of heterocyclic compounds into polymer matrices can enhance thermal stability and mechanical properties. Research into the synthesis of polymer composites using this compound could yield materials with improved performance characteristics for industrial applications.

Spectroscopic Studies

Due to its complex structure and unique substituents, (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium serves as an interesting subject for spectroscopic analysis. Techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) can provide insights into its molecular interactions and conformational behavior in different environments.

Case Studies

Mechanism of Action

The mechanism of action of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with molecular targets such as enzymes and receptors. The triazolo-oxazine ring system can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on the Aryl Group

Key Analogs :

(S)-5-Benzyl-2-Mesityl-6,6-dimethyl-6,8-dihydro-5H-triazoloxazin-2-ium tetrafluoroborate Substituent: Mesityl (2,4,6-trimethylphenyl) Electronic Effects: Electron-donating methyl groups increase lipophilicity and steric bulk compared to trichlorophenyl.

5-Benzyl-2-phenyl-6,8-dihydro-5H-triazoloxazin-2-ium hexafluorophosphate

  • Substituent: Phenyl
  • Electronic Effects: Lacks electron-withdrawing substituents, leading to reduced stabilization of the cationic triazolium ring.
  • Structural Data: Crystallographic analysis (R factor = 0.039) confirms a well-defined structure, though the absence of chlorine may reduce packing efficiency in solid-state applications .

Stability: Likely more stable than phenyl analogs due to reduced electron density at the cationic center .

Table 1: Substituent Comparison

Compound Aryl Substituent Electronic Effect Steric Bulk Stability Inference
Target Compound 2,4,6-Trichlorophenyl Strong electron-withdrawing Moderate High
Mesityl Analog () 2,4,6-Trimethylphenyl Electron-donating High Moderate
Phenyl Analog () Phenyl Neutral Low Low

Counterion Effects

  • Tetrafluoroborate (BF₄⁻) : Used in the mesityl analog, this weakly coordinating anion enhances solubility in polar aprotic solvents and minimizes ion-pairing effects, which may benefit catalytic applications .
  • Hexafluorophosphate (PF₆⁻): Present in the phenyl analog, this larger anion offers improved solubility in nonpolar solvents and is commonly used in ionic liquids .
  • Target Compound : The counterion is unspecified in the evidence, but tetrafluoroborate or hexafluorophosphate would align with trends in similar triazolium salts.

Table 2: Counterion Properties

Counterion Size (Å) Coordination Strength Typical Solubility
BF₄⁻ ~2.3 Weak Polar aprotic solvents
PF₆⁻ ~2.7 Very weak Nonpolar solvents

Structural Modifications in the Oxazin Ring

  • This modification may also reduce ring flexibility, affecting substrate binding in catalytic systems .
  • Target Compound : Lacks alkylation at the 6-position, suggesting greater conformational freedom compared to the mesityl analog.

Biological Activity

(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a complex organic compound characterized by its unique multi-ring structure and specific substituents. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H15Cl3N3OC_{18}H_{15}Cl_{3}N_{3}O, with a molecular weight of approximately 482.5 g/mol. The structure features a triazole ring fused with an oxazine ring, which enhances its chemical reactivity and biological potential .

Property Value
Molecular FormulaC₁₈H₁₅Cl₃N₃O
Molecular Weight482.5 g/mol
CAS Number1612251-12-3
Chemical StructureChemical Structure

Case Studies and Research Findings

Research on similar triazole derivatives has provided insights into their biological activities:

  • Antifungal Activity : A study demonstrated that triazole derivatives exhibited potent antifungal effects against Candida species. The presence of electron-withdrawing groups was crucial for enhancing activity .
  • Anticancer Studies : Compounds with structural similarities to (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium were evaluated for their cytotoxic effects on various cancer cell lines. For instance, a compound with a similar triazole framework demonstrated significant inhibition of cell growth in breast cancer models .

Structure-Activity Relationship (SAR)

The SAR analysis of triazole derivatives highlights several key factors influencing their biological activity:

  • Substituent Effects : The presence of halogen atoms (such as chlorine) and other electron-withdrawing groups can enhance the potency of these compounds against microbial and cancerous cells.
  • Ring Structure : The fused triazole and oxazine rings contribute to the stability and reactivity of the compound, which is essential for its interaction with biological targets .

Q & A

Q. How is the stereochemical configuration of the (S)-enantiomer confirmed in this compound?

Methodological Answer: The stereochemistry is typically confirmed via single-crystal X-ray diffraction (SC-XRD). For example, in structurally analogous triazolo-oxazinium salts, SC-XRD analysis at 297 K with a mean C–C bond length precision of 0.004 Å and an R factor of 0.039 ensures unambiguous assignment of the (S)-configuration. Disorder in counterions or solvents must be computationally resolved to avoid misinterpretation .

Q. What synthetic strategies are employed to prepare this triazolo-oxazinium derivative?

Methodological Answer: Synthesis involves multi-step heterocyclic annulation. A typical approach includes:

  • Step 1: Condensation of trichlorophenyl precursors with benzyl-protected amines under basic conditions.
  • Step 2: Cyclization using catalysts like ammonium persulfate (APS) in polar aprotic solvents (e.g., DMF) at 60–80°C. Reaction yields are optimized by controlling stoichiometry (1:1.2 molar ratios) and monitoring via TLC/HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Assigns proton environments (e.g., benzyl CH2 at δ 4.2–4.5 ppm, trichlorophenyl signals at δ 7.1–7.4 ppm).
  • HRMS: Validates molecular weight (e.g., [M]+ calculated for C20H15Cl3N3O: 434.02; observed: 434.03).
  • XRD: Resolves crystal packing and cation-anion interactions .

Advanced Research Questions

Q. How do contradictory NMR data arise for triazolo-oxazinium derivatives, and how are they resolved?

Methodological Answer: Discrepancies often stem from dynamic proton exchange or solvent-induced shifts. For example, in analogous oxadiazinane-thiones, overlapping signals for aryl protons (δ 7.0–7.5 ppm) are resolved using:

  • Variable-temperature NMR: Suppresses exchange broadening.
  • COSY/NOESY: Identifies coupling networks and spatial proximities.
  • DFT calculations: Predicts chemical shifts to cross-validate experimental data .

Q. What mechanistic insights explain the reactivity of the trichlorophenyl group in nucleophilic substitutions?

Methodological Answer: The electron-withdrawing trichlorophenyl group activates the triazolo-oxazinium core for nucleophilic attack. Kinetic studies on similar compounds reveal:

  • SNAr mechanism: Dominates in polar solvents (e.g., DMSO), with rate constants dependent on leaving group ability (e.g., Cl− vs. OTs−).
  • Catalytic effects: Lewis acids (e.g., ZnCl2) lower activation energy by stabilizing transition states. Isotopic labeling (e.g., 18O) and Hammett plots validate the mechanism .

Q. How do structural modifications (e.g., substituent variation) impact biological activity?

Methodological Answer: Structure-activity relationship (SAR) studies on triazolo derivatives show:

  • Electron-deficient substituents (e.g., Cl, CF3) enhance antimicrobial potency by increasing membrane permeability.
  • Benzyl groups improve metabolic stability via steric shielding of the oxazinium ring. Data from microbial inhibition assays (e.g., MIC values against S. aureus) and molecular docking (e.g., binding to cytochrome P450) guide rational design .

Q. What strategies mitigate crystallization challenges during scale-up synthesis?

Methodological Answer:

  • Solvent screening: High-dielectric solvents (e.g., acetonitrile) promote nucleation.
  • Seeding: Introduces microcrystals to control polymorph formation.
  • Anti-solvent addition: Gradual addition of hexane to DMF solutions improves crystal yield. In one study, these methods increased crystallization efficiency from 60% to 92% for a related triazinane-thione .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

Methodological Answer: Conflicting data (e.g., variance in IC50 values) may arise from assay conditions (pH, temperature) or cell line heterogeneity. To resolve:

  • Standardized protocols: Use CLSI guidelines for antimicrobial assays.
  • Dose-response curves: Generate triplicate datasets with error bars <10%.
  • Meta-analysis: Compare results across studies (e.g., 3a–3h in Table 1 of ), noting outliers linked to substituent electronic effects.

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